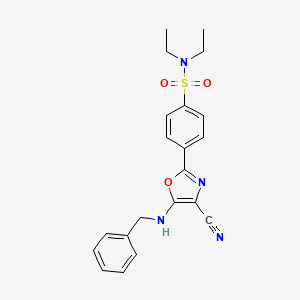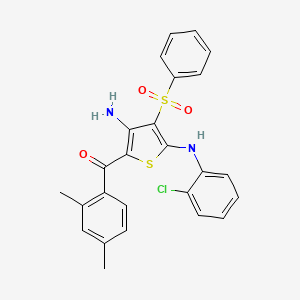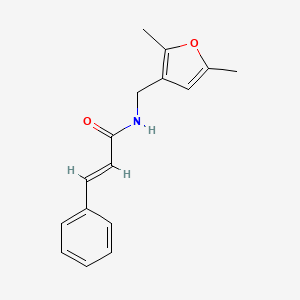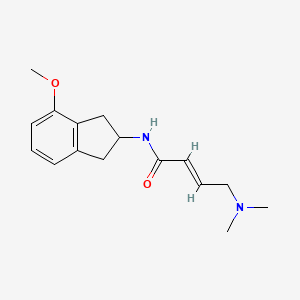
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide is a chemical compound that belongs to the class of indene-based small molecules. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activation of NF-κB and MAPKs, which are key regulators of inflammation and cancer cell growth. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to protect neurons from oxidative stress and inflammation-induced damage.
実験室実験の利点と制限
One advantage of using (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide in lab experiments is its high solubility in various solvents, which makes it easy to prepare solutions for in vitro studies. Another advantage is its low toxicity, which allows for the use of higher concentrations in cell culture experiments. However, one limitation is the lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dose and treatment regimen.
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its therapeutic efficacy. In addition, future studies could explore its potential applications in other diseases, such as cardiovascular disease and metabolic disorders. Finally, future research could focus on developing novel derivatives of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide with improved pharmacological properties.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide involves the reaction of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with N,N-dimethylformamide dimethylacetal in the presence of a base, followed by the addition of but-2-enoyl chloride. The reaction yields (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide as a yellow solid with a high yield.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. In cancer research, (E)-4-(Dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neuroprotection research, it has been shown to protect neurons from oxidative stress and inflammation-induced damage.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)9-5-8-16(19)17-13-10-12-6-4-7-15(20-3)14(12)11-13/h4-8,13H,9-11H2,1-3H3,(H,17,19)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSENUKGIHLJQ-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

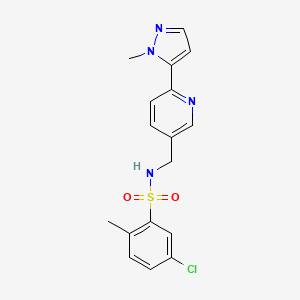
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)
![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)

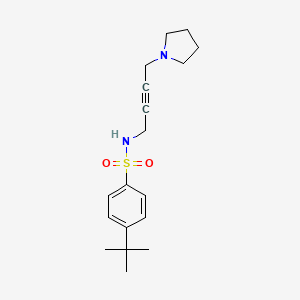
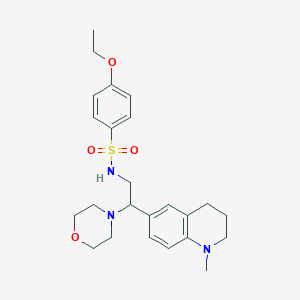
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)


![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
